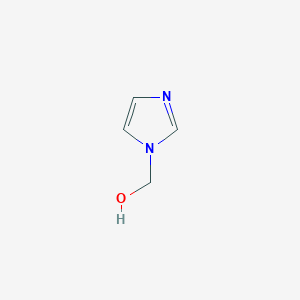
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Descripción general
Descripción
5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by a benzothiophene core with a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available 3-methylbenzothiophene.
Halogenation: Chlorination of the benzothiophene core at the 5-position using chlorine gas or a suitable chlorinating agent such as N-chlorosuccinimide (NCS) under controlled conditions.
Carboxylation: Introduction of the carboxylic acid group at the 2-position through oxidation reactions, often using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include continuous flow reactors and advanced purification techniques to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the compound, such as converting the carboxylic acid group to its derivatives (e.g., esters, amides).
Reduction: Reduction reactions can reduce the chlorine atom or other functional groups present in the molecule.
Substitution: Substitution reactions can replace the chlorine atom with other groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Chloro-substituted benzothiophenes with reduced functional groups.
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, this compound is being studied for its potential use in medical applications, such as treating infections and cancer.
Industry: In the chemical industry, it serves as an intermediate for the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the biological system and the specific application.
Comparación Con Compuestos Similares
3-Methylbenzothiophene: Lacks the chlorine and carboxylic acid groups.
5-Chlorobenzothiophene-2-carboxylic acid: Lacks the methyl group at the 3-position.
2-Methylbenzothiophene-5-carboxylic acid: Different positions of the methyl and carboxylic acid groups.
Uniqueness: 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid is unique due to the combination of the chlorine atom, methyl group, and carboxylic acid group in its structure, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Propiedades
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYCXZNZFABITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383260 | |
| Record name | 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50451-84-8 | |
| Record name | 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















